3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex heterocyclic compound that belongs to the class of thiadiazolo-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with phenoxyacetic acid to form an intermediate, which is then cyclized with thiocarbonyl diimidazole to yield the desired thiadiazolo-triazine compound. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl or phenoxymethyl derivatives.
Scientific Research Applications
3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of advanced materials such as polymers and coatings due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In anticancer research, it may inhibit kinases or other proteins involved in cell cycle regulation, leading to apoptosis or cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Another heterocyclic compound with similar structural features but different biological activities.
1,3,4-thiadiazolo[3,2-a]pyrimidines: Known for their antimicrobial and anticancer properties.
1,2,3-thiadiazolo[5,4-d]pyrimidines:
Uniqueness
3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14N4O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-7-(phenoxymethyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C18H14N4O2S/c1-12-7-9-13(10-8-12)16-17(23)22-18(20-19-16)25-15(21-22)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
ZGYDSLLACWRBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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